molecular formula C8H3FN2S B13681650 2-Fluoro-4-cyanophenyl Isothiocyanate

2-Fluoro-4-cyanophenyl Isothiocyanate

Cat. No.: B13681650
M. Wt: 178.19 g/mol
InChI Key: AEHALQRBVNSJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-cyanophenyl Isothiocyanate: is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. The compound is notable for its applications in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-cyanophenyl Isothiocyanate typically involves the reaction of 2-fluoro-4-cyanophenylamine with thiophosgene or other isothiocyanate-forming reagents. One common method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate .

Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods such as the one-pot synthesis from primary amines under aqueous conditions. This method involves the in situ generation of a dithiocarbamate salt followed by elimination to form the isothiocyanate product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-cyanophenyl Isothiocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with isothiocyanates.

    Solvents: Reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Major Products:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-cyanophenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is electrophilic and can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is the basis for its biological activities, including enzyme inhibition and induction of detoxifying enzymes .

Properties

Molecular Formula

C8H3FN2S

Molecular Weight

178.19 g/mol

IUPAC Name

3-fluoro-4-isothiocyanatobenzonitrile

InChI

InChI=1S/C8H3FN2S/c9-7-3-6(4-10)1-2-8(7)11-5-12/h1-3H

InChI Key

AEHALQRBVNSJNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)F)N=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.